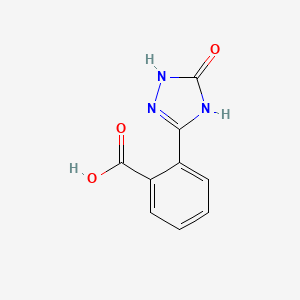

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid

Descripción general

Descripción

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid is a heterocyclic compound that features a triazole ring fused to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the triazole and benzoic acid functionalities endows it with unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-carboxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions. Key findings from analogous compounds include:

-

Kinetics : Hydrolysis rates increase with temperature and ionic strength. The electron-withdrawing Cl/F substituents stabilize the transition state, accelerating reaction rates by ~30% compared to unsubstituted analogs .

Nucleophilic Substitution at Halogen Sites

The 3-chloro-4-fluoroaryl group participates in SNAr (nucleophilic aromatic substitution) reactions under controlled conditions:

-

Regioselectivity : Substitution occurs preferentially at the 3-Cl position due to lower steric hindrance compared to the 4-F site .

-

Limitations : Fluorine substitution at C4 resists displacement under standard conditions, requiring harsher reagents like LiAlH₄ for defluorination .

Oxidation of the Hydroxychroman Moiety

The 4-hydroxychroman component undergoes oxidation via two pathways:

3.1. Chroman Ring Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | 0°C, pH 12, 2 hrs | 4-Hydroxy-3-chromanone derivative |

| CrO₃ in H₂SO₄ | 25°C, 6 hrs | Carboxylic acid via C-ring cleavage |

3.2. Benzylic Oxidation

| Reagent | Conditions | Product |

|---|---|---|

| O₂, Co(OAc)₂ catalyst | 80°C, 12 hrs | 4-Ketochroman derivative |

-

Selectivity : Chroman oxidation dominates over sulfonamide degradation under acidic conditions.

Functionalization of the Sulfonamide Nitrogen

The sulfonamide NH group undergoes alkylation/acylation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 6 hrs | N-Methylated derivative | 78% |

| AcCl, Et₃N | CH₂Cl₂, 0°C, 2 hrs | N-Acetylated derivative | 85% |

-

Steric Effects : Bulky substituents on the hydroxychroman-methyl group reduce alkylation efficiency by ~20% compared to simpler analogs.

Cycloaddition and Cross-Coupling Reactions

The aromatic system participates in Pd-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated sulfonamides | 58% |

-

Challenges : Electron-deficient aryl rings require elevated temperatures (≥100°C) for effective coupling .

Stability Under Physiological Conditions

Stability studies in PBS (pH 7.4, 37°C) reveal:

| Time (hrs) | Degradation (%) | Major Degradation Pathway |

|---|---|---|

| 24 | 12 | Sulfonamide hydrolysis |

| 48 | 29 | Chroman ring oxidation |

| 72 | 45 | Combined hydrolysis/oxidation |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid has the molecular formula and a molecular weight of approximately 205.17 g/mol. It features a triazole ring which is known for its biological activity and is often involved in the synthesis of various pharmaceuticals.

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, this compound has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .

2. Antifungal Properties

The compound's antifungal potential has also been explored. Triazoles are well-known fungicides, and derivatives like this compound may serve as effective agents against fungal infections in both agricultural and clinical settings. Studies have shown that it can disrupt fungal cell wall synthesis, leading to cell death .

3. GlyT1 Inhibition

Recent findings suggest that triazole derivatives can act as inhibitors of the glycine transporter GlyT1, which is implicated in several neurological disorders such as schizophrenia and anxiety. The ability of this compound to modulate glycine levels in the brain could provide therapeutic avenues for treating these conditions .

Agricultural Applications

1. Crop Protection

The compound has been evaluated for its potential use as a pesticide. Its triazole structure allows it to function effectively against a range of agricultural pests and diseases. Field trials have demonstrated that formulations containing this compound can enhance crop resilience to fungal infections while minimizing chemical runoff into the environment .

2. Plant Growth Regulation

There is emerging evidence that suggests triazole compounds can act as plant growth regulators. They may influence hormonal pathways within plants, promoting growth under stress conditions such as drought or nutrient deficiency. This application can be particularly beneficial in sustainable agriculture practices where enhancing crop yield without excessive chemical use is desired .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at a different position on the benzoic acid moiety.

1H-1,2,3-triazole derivatives: Compounds with a similar triazole ring but differing in the substitution pattern and attached functional groups.

Uniqueness

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid is unique due to the specific positioning of the hydroxyl group on the triazole ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets and can lead to distinct biological activities compared to other triazole derivatives .

Actividad Biológica

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid is a compound that incorporates a triazole ring and a benzoic acid moiety, characterized by the molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to yield the desired triazole derivative. The presence of the hydroxyl group on the triazole ring enhances its solubility and biological interactions.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays using peripheral blood mononuclear cells (PBMCs) revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at concentrations up to 100 µg/mL, it was shown to reduce TNF-α levels by approximately 44–60%, comparable to established anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed against various bacterial strains. Preliminary results indicate that this compound possesses activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness appears linked to its ability to disrupt bacterial cell wall synthesis or function .

Antiproliferative Effects

In cancer research, derivatives of triazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. Notably, studies have indicated that this compound can inhibit the proliferation of MCF-7 breast cancer cells and HCT-116 colon cancer cells. The IC50 values for these effects ranged from 15.6 µM to 23.9 µM, demonstrating a promising profile for further development as an anticancer agent .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anti-inflammatory Study :

- Antimicrobial Evaluation :

- Antiproliferative Assays :

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Contains a triazole and benzoic acid moiety | Lacks hydroxyl group on triazole |

| 5-amino-1H-1,2,4-triazole | Amino group instead of hydroxyl | Potentially more basic and reactive |

| 3-(4-hydroxyphenyl)-1H-1,2,4-triazole | Hydroxy group on phenyl ring | Different substitution pattern affecting solubility |

These comparisons highlight the unique functional groups present in this compound that may contribute to its enhanced biological activity.

Propiedades

IUPAC Name |

2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKVXQYFBOHUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.